molecular formula C25H33N3O3 B2988386 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922088-40-2

4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2988386
CAS RN: 922088-40-2
M. Wt: 423.557
InChI Key: MNWIOHHFEYGSPE-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound is also known as LFM-A13 and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Gastrokinetic Activity

Benzamide derivatives, including those with morpholine groups and various substituents, have been explored for their gastrokinetic activity. These studies focus on the synthesis and evaluation of compounds for their potential to enhance gastric emptying, which is crucial for treating gastrointestinal disorders. For example, compounds with specific N-4 substituents have shown potent in vivo activity in enhancing gastric emptying, highlighting the importance of structural features for gastrokinetic efficacy (Kato et al., 1992).

Antimicrobial Activity

Research into the antimicrobial properties of compounds containing morpholine moiety has yielded promising results. Derivatives synthesized from the condensation of specific ethoxycarbonylhydrazones with morpholine have shown effective inhibitory activity against various microbial strains, suggesting potential applications in addressing bacterial and fungal infections (Sahin et al., 2012).

Radiolabelling for Imaging

Compounds structurally related to the subject molecule have been explored for their suitability in radiolabelling with isotopes like NA123I and NA125I. Such studies are pivotal for developing imaging agents that could enhance diagnostic capabilities in nuclear medicine, providing insights into the distribution and interaction of these compounds within biological systems (Tsopelas, 1999).

Antifatigue and AMPA Receptor Modulation

Benzamide derivatives have been investigated for their anti-fatigue effects and potential interactions with the AMPA receptor, which could have implications for treating neurological conditions. These compounds have shown to enhance the swimming capacity of mice in endurance tests, indicating a possible role in mitigating fatigue (Wu et al., 2014).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-18(2)31-22-7-4-19(5-8-22)25(29)26-17-24(28-12-14-30-15-13-28)20-6-9-23-21(16-20)10-11-27(23)3/h4-9,16,18,24H,10-15,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWIOHHFEYGSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

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